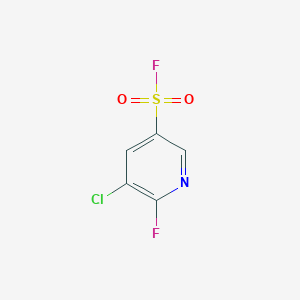
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClF2NO2S. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of both chlorine and fluorine atoms on a pyridine ring, along with a sulfonyl fluoride group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation using fluorosulfonyl radicals, which is a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides.
Industrial Production Methods
Industrial production methods for 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated developments in this field .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Sulfur (VI) Fluoride Exchange (SuFEx) Reactions: This reaction generates specific covalent linkages between proteins in cells and in vivo.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and sulfonylated derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and the development of covalent protein drugs.
Industry: The compound is utilized in the production of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-fluoropyridine-3-sulfonyl fluoride involves its ability to form covalent linkages with target molecules through the sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is facilitated by the presence of the sulfonyl fluoride group, which reacts with nucleophiles in the target molecules, leading to the formation of stable covalent bonds. The molecular targets and pathways involved include various proteins and enzymes that play crucial roles in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloropyridine-3-sulfonyl fluoride
- 6-Fluoropyridine-3-sulfonyl fluoride
- 5-Bromo-6-fluoropyridine-3-sulfonyl fluoride
Uniqueness
5-Chloro-6-fluoropyridine-3-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl fluoride group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-chloro-6-fluoropyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZZSYIHCEZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














